Mebezonium

Veterinary euthanasia Comparative pharmacology Pentobarbital

Forensic toxicologists and QC labs face analytical challenges with mebezonium due to its unique requirement for ion-pairing SPE (e.g., heptafluorobutyric acid) and distinct extraction recovery (~65.4% at 1 mg/L). Generic NMBA assays are not validated for this quaternary ammonium compound. - Certified reference standard for LC-MS/MS method development and batch release testing of T-61/Tanax ternary formulations (50 mg/mL mebezonium iodide). - Enables accurate quantification in biological matrices: documented blood levels of 6.5 mg/L and serum levels of 10.9 mg/L in intoxication cases. - Supports forensic differential analysis: mebezonium shows marked hepatic accumulation (24.80 mg/kg liver) distinct from embutramide, guiding appropriate tissue selection.

Molecular Formula C19H40N2+2
Molecular Weight 296.5 g/mol
CAS No. 688299-17-4
Cat. No. B1211741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMebezonium
CAS688299-17-4
Synonyms4,4'-methylenebis(cyclohexyltrimethyl)ammonium
mebezonium
mebezonium iodide
Molecular FormulaC19H40N2+2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C1CCC(CC1)CC2CCC(CC2)[N+](C)(C)C
InChIInChI=1S/C19H40N2/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6/h16-19H,7-15H2,1-6H3/q+2
InChIKeyGSTUMYVOFKPZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mebezonium (CAS 688299-17-4): Overview of a Quaternary Ammonium Neuromuscular Blocker for Veterinary Euthanasia


Mebezonium is a quaternary ammonium compound that functions as a neuromuscular blocking agent, primarily recognized as the active muscle relaxant component in veterinary euthanasia solutions such as T-61 and Tanax [1]. Its molecular formula is C19H40N2+2 with a molecular weight of 296.5 g/mol [2]. The compound exerts its pharmacological effect by acting as a competitive antagonist at nicotinic acetylcholine receptors at the neuromuscular junction, leading to paralysis of striated skeletal and respiratory muscles and rapid circulatory collapse [3].

Mebezonium in Veterinary Euthanasia: Why Formulation Context and Analytical Profile Dictate Compound Selection Over Simple NMBA Alternatives


In-class substitution of neuromuscular blocking agents (NMBAs) is not scientifically justifiable for Mebezonium due to its unique combination of a depolarizing mechanism, its integral role in a fixed-ratio ternary euthanasia formulation, and its distinct analytical behavior. Unlike common surgical NMBAs (e.g., rocuronium, cisatracurium) which are non-depolarizing competitive antagonists [1], Mebezonium is reported to induce persistent depolarization (Dauerdepolarisation) at the motor endplate [2]. Furthermore, the compound's efficacy and procurement value are defined by its presence in the proprietary T-61/Tanax mixture (200 mg/mL embutramide, 50 mg/mL mebezonium iodide, 5 mg/mL tetracaine) [3]; substituting an alternative NMBA would disrupt the synergistic narcotic-paralytic-anesthetic triad. Additionally, Mebezonium's analytical detection requires specialized solid-phase extraction with ion-pairing reagents (e.g., heptafluorobutyric acid), a protocol distinct from those optimized for other quaternary ammonium relaxants [4], impacting forensic and quality control workflows.

Quantitative Evidence for Mebezonium Differentiation: Head-to-Head Euthanasia Outcome and Analytical Recovery Data


Mebezonium-Containing T-61 Demonstrates Higher Irreversibility Compared to Pentobarbital in Canine Euthanasia

In a controlled comparative study, T-61 (a formulation containing 50 mg/mL Mebezonium iodide) demonstrated a statistically significant difference in irreversible outcome compared to double-strength pentobarbital [1].

Veterinary euthanasia Comparative pharmacology Pentobarbital

Mebezonium Iodide Exhibits Intermediate Extraction Recovery in Validated LC-MS Screening Assay

A validated HPLC-ESI-MS screening procedure quantified the extraction recovery of eight quaternary nitrogen muscle relaxants, providing a direct analytical benchmark for Mebezonium [1].

Analytical toxicology Forensic chemistry LC-MS

Differential Tissue Distribution of Mebezonium vs. Embutramide in a Human Suicide Case

A validated LC-MS/MS method quantified the postmortem distribution of the two main active components of Tanax, revealing a stark contrast in tissue accumulation between Mebezonium iodide and embutramide [1].

Forensic toxicology Postmortem distribution Pharmacokinetics

Mebezonium Quantified at 6.5 mg/L in Forensic Blood Sample Using Validated Multi-Analyte Method

Application of a validated LC-ESI-MS method to a real forensic case demonstrated the method's capability to detect and quantify Mebezonium at high levels in postmortem blood [1].

Forensic toxicology Method validation NMBA quantification

Mebezonium Serum Concentration Reaches 10.9 mg/L in a Fatal Intoxication Case

A dedicated LC-MS/MS method with SPE and ion-pairing reagent enabled the quantification of Mebezonium in serum from a veterinarian fatality, providing a critical reference point for toxicological interpretation [1].

Forensic toxicology Postmortem toxicology LC-MS/MS

Mebezonium Iodide Fixed at 50 mg/mL in Ternary Euthanasia Formulation T-61

The official product monograph for T-61 defines the precise quantitative composition of the ternary euthanasia solution, establishing Mebezonium's specific dose in relation to the other active ingredients [1].

Veterinary pharmacology Euthanasia formulation Drug procurement

Defined Research and Industrial Applications for Mebezonium Based on Quantitative Differentiation Evidence


Forensic Toxicology Reference Standard for NMBA and Euthanasia Agent Quantification

Forensic and clinical toxicology laboratories should procure Mebezonium as a certified reference standard for the development and validation of LC-MS/MS methods. The quantitative evidence establishes Mebezonium's intermediate extraction recovery (∼65.4% at 1 mg/L) and its need for specialized ion-pairing SPE (e.g., with heptafluorobutyric acid) distinct from other NMBAs [1]. This ensures accurate quantification in cases of suspected T-61/Tanax intoxication, where blood concentrations of 6.5 mg/L and serum concentrations of 10.9 mg/L have been documented .

Veterinary Euthanasia Quality Control and Formulation Verification

Regulatory and quality control laboratories in the veterinary pharmaceutical sector require Mebezonium reference material to verify the potency and content uniformity of T-61/Tanax formulations. The product monograph specifies a fixed concentration of 50 mg/mL mebezonium iodide in the ternary mixture [1]. The analytical differentiation from the narcotic embutramide (200 mg/mL) and local anesthetic tetracaine (5 mg/mL) is critical for batch release testing and stability studies, ensuring the reliable irreversibility of the euthanasia outcome observed in comparative studies .

Postmortem Forensic Casework Involving Suspected Euthanasia Solution Poisoning

Forensic pathologists and toxicologists investigating fatalities where T-61 or Tanax is suspected should specifically request or perform Mebezonium quantification. Evidence demonstrates that Mebezonium distributes differently than embutramide, with marked hepatic accumulation (24.80 mg/kg in liver vs. 2.74-5.06 mg/L for embutramide in blood) [1]. Therefore, liver tissue or femoral vein serum is the preferred matrix for confirming exposure, and Mebezonium-specific validated methods are essential for accurate interpretation, as generic NMBA assays are not validated for this compound .

Comparative Pharmacology Research on Depolarizing Neuromuscular Blockers

Researchers investigating the structure-activity relationships or mechanisms of quaternary ammonium neuromuscular blockers may select Mebezonium as a model compound. Its reported mechanism of inducing persistent depolarization (Dauerdepolarisation) at the motor endplate differentiates it from the competitive, non-depolarizing blockade of agents like rocuronium or cisatracurium [1]. This provides a unique tool for electrophysiological studies examining the differential effects of depolarizing versus non-depolarizing blockade on the nicotinic acetylcholine receptor, particularly in the context of irreversible paralysis for humane endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mebezonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.